molecular formula C5H10N2O3 B12872302 (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid

(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B12872302
M. Wt: 146.14 g/mol
InChI Key: GYHVXZXKXZOKPS-UZBSEBFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative. It is a structural analog of proline, featuring an amino group at the 4-position and a hydroxyl group at the 3-position. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic synthesis One common method includes the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. Enzymatic methods, such as the use of transaminases or hydroxylases, can be employed to introduce the functional groups at the desired positions with high specificity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Acyl chlorides, anhydrides, and other electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carbonyl group regenerates the hydroxyl group.

Scientific Research Applications

(2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in protein structure and function, particularly in the stabilization of protein conformations.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism by which (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid exerts its effects is primarily through its incorporation into peptides and proteins. The presence of the hydroxyl and amino groups allows it to participate in hydrogen bonding and other interactions that stabilize protein structures. Additionally, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Proline: A structurally similar amino acid but lacks the hydroxyl group at the 3-position.

    Hydroxyproline: Similar to (2S,3S,4R)-4-Amino-3-hydroxypyrrolidine-2-carboxylic acid but with different stereochemistry.

    4-Aminoproline: Lacks the hydroxyl group at the 3-position.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

(2S,3S,4R)-4-amino-3-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H10N2O3/c6-2-1-7-3(4(2)8)5(9)10/h2-4,7-8H,1,6H2,(H,9,10)/t2-,3+,4+/m1/s1

InChI Key

GYHVXZXKXZOKPS-UZBSEBFBSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](N1)C(=O)O)O)N

Canonical SMILES

C1C(C(C(N1)C(=O)O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.